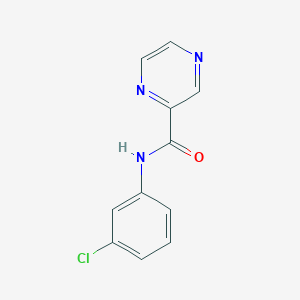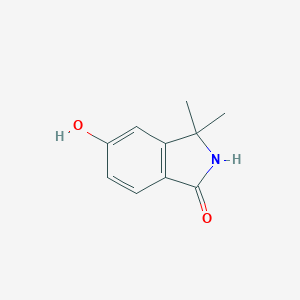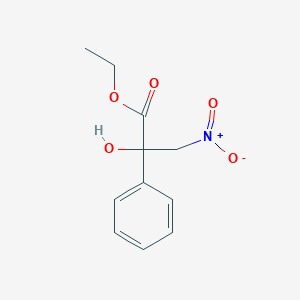
Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate is an organic compound with a complex structure that includes a nitro group, a hydroxyl group, and a phenyl group attached to a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate typically involves the nitration of ethyl 2-hydroxy-2-phenyl-propanoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the safety and efficiency of the nitration process. The use of catalysts and optimized reaction parameters can further improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Ethyl 2-hydroxy-3-amino-2-phenyl-propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-hydroxy-3-nitro-2-phenyl-propanoic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic uses.
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate can be compared with similar compounds such as:
Ethyl 2-hydroxy-2-phenyl-propanoate: Lacks the nitro group, making it less reactive in reduction reactions.
Ethyl 3-nitro-2-phenyl-propanoate: Lacks the hydroxyl group, affecting its solubility and hydrogen bonding capabilities.
Ethyl 2-hydroxy-3-amino-2-phenyl-propanoate: Contains an amino group instead of a nitro group, altering its chemical reactivity and potential biological activity.
Propriétés
IUPAC Name |
ethyl 2-hydroxy-3-nitro-2-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-2-17-10(13)11(14,8-12(15)16)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIJCRLPLANDTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C[N+](=O)[O-])(C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
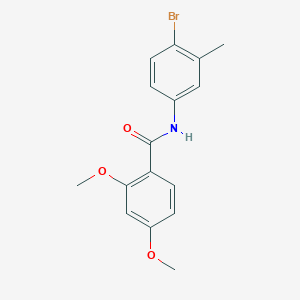

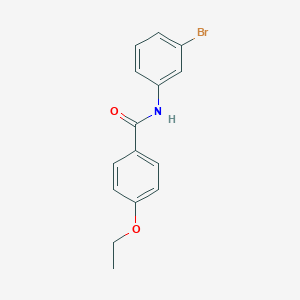
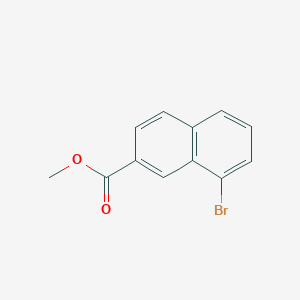

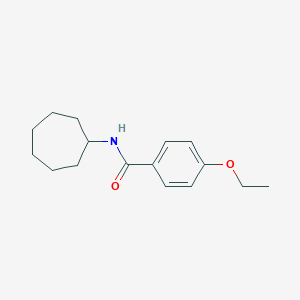
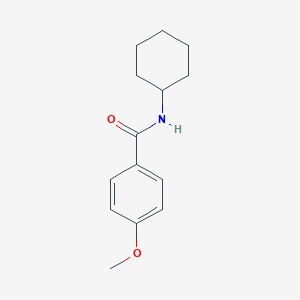
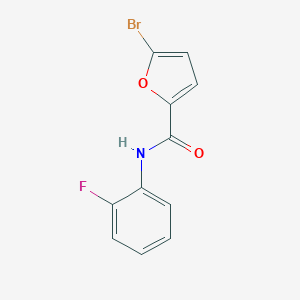
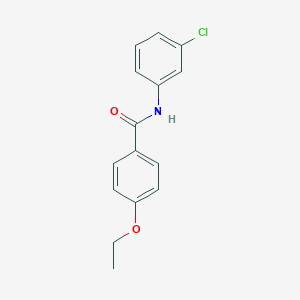
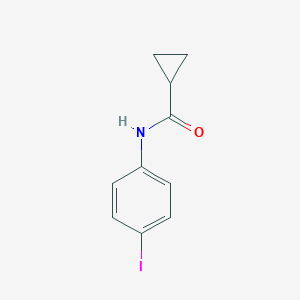
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol](/img/structure/B186093.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)
